ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound featuring a thiazole ring, a phenylsulfonyl group, and an ethyl ester
Scientific Research Applications
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2-aminothiazole with phenylsulfonyl chloride to form the intermediate 2-[(phenylsulfonyl)amino]-1,3-thiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Carboxylic acids.
Mechanism of Action
The mechanism of action of ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Shares the phenylsulfonyl group but has a different core structure.
2-(Phenylsulfonyl)benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.
Ethyl 2-(phenylsulfonyl)acetate: Lacks the thiazole ring but has a similar ester and phenylsulfonyl group.
Uniqueness
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to the combination of its thiazole ring, phenylsulfonyl group, and ethyl ester. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-2-19-12(16)8-10-9-20-13(14-10)15-21(17,18)11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNMHHJKXLKFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352057 | |
Record name | ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-35-1 | |
Record name | ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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